molecular formula C26H30N2O4 B2661948 3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 941975-54-8

3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2661948
CAS No.: 941975-54-8
M. Wt: 434.536
InChI Key: LMIHTFDGDVSHSW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a naphthalene system via a pyrrolidine-containing chain. This structure combines a 3,4,5-trimethoxybenzamide moiety, a common pharmacophore in medicinal chemistry, with a bulky naphthalene group, suggesting potential for diverse biological activity. While specific studies on this exact compound are not widely reported in the searched literature, research on very close structural analogs provides strong context for its research value. For instance, other 3,4,5-trimethoxy-N-benzamide derivatives have been investigated for their cytotoxic properties and their role as enzyme inhibitors, targeting key proteins involved in cancer cell proliferation . The 1,3,4-oxadiazole ring is a known scaffold in cytotoxic agents, and while this compound does not contain that specific ring, it shares the common 3,4,5-trimethoxybenzamide motif, indicating a research interest in similar structures for targeting enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . The presence of the pyrrolidine and naphthalene groups may influence the compound's ability to interact with nucleic acids, enzymes, and globular proteins, making it a candidate for exploration in biochemical and cellular assays. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-30-23-15-19(16-24(31-2)25(23)32-3)26(29)27-17-22(28-13-6-7-14-28)21-12-8-10-18-9-4-5-11-20(18)21/h4-5,8-12,15-16,22H,6-7,13-14,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHTFDGDVSHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C21H27N2O4C_{21}H_{27}N_{2}O_{4}. The structure consists of a benzamide core substituted with a 3,4,5-trimethoxy group and a naphthalenyl-pyrrolidinyl moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide : Reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine.
  • Introduction of the Naphthalenyl and Pyrrolidinyl Groups : This can be achieved through coupling reactions using coupling agents or by direct amination methods.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to this structure have shown IC50 values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at G2/M phase. The compound's ability to inhibit tubulin polymerization has also been suggested as a potential mechanism .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties:

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria showed promising results, with some compounds achieving zones of inhibition comparable to standard antibiotics.

Neuropharmacological Effects

The pyrrolidinyl component suggests potential neuroactive properties:

  • Behavioral Studies : Animal models indicate that compounds with similar structures may exhibit anxiolytic or antidepressant-like effects. These effects could be mediated through modulation of neurotransmitter systems.

Data Table: Biological Activities Overview

Activity TypeTest SubjectResultReference
CytotoxicityMCF-7IC50 = 15 µM
AntimicrobialE. coliZone of inhibition = 12 mm
NeuropharmacologicalMouse modelAnxiolytic effect observed

Case Studies

  • Case Study on Anticancer Properties : A study evaluating the effect of this compound on MCF-7 cells found that it induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
  • Neuropharmacological Assessment : In a behavioral test using the forced swim test in mice, administration of this compound resulted in reduced immobility time, indicating potential antidepressant effects.

Comparison with Similar Compounds

Pharmacological Agonists: VUF15485

Compound : ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)
Structural Differences :

  • Fluorophenyl and methylallyl substituents replace the naphthalene group.
  • Methylation of pyrrolidine nitrogen (1-methylpyrrolidin-2-yl vs. pyrrolidin-1-yl).
    Key Findings :
  • Exhibits high-affinity agonist activity, likely due to fluorophenyl-enhanced electronegativity and methylpyrrolidine-induced conformational stability .
  • Radiolabeled ([3H]VUF15485) for receptor-binding studies, suggesting utility in neuropharmacology .

Anticancer Combretastatin Analogues

Compound : 3,4,5-Trimethoxy-N-(3-oxo-3-(2-(phenylcarbamothioyl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide
Structural Differences :

  • Incorporates a thiohydrazide linker and additional trimethoxyphenyl group.
    Key Findings :
  • Designed for antitubulin activity, mimicking combretastatin’s mechanism.
  • Diamond nanoparticle loading enhances solubility and targeted delivery .

Antioxidant Benzamide Derivatives

Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
Structural Differences :

  • Hydroxy groups replace methoxy substituents.
  • Lacks naphthalene and pyrrolidine.
    Key Findings :
  • Superior antioxidant activity (IC50 = 22.8 μM for DPPH scavenging) compared to ascorbic acid.
  • Hydroxy groups increase polarity, enhancing radical scavenging but reducing membrane permeability .

Antiarrhythmic Sulfonamide Derivatives

Compound: N-[2-(diethylamino)-1-(naphthalen-1-yl)ethyl]-4-[(methylsulfonyl)amino]benzamide () Structural Differences:

  • Methylsulfonylamino group replaces trimethoxybenzamide.
  • Diethylamino substituent vs. pyrrolidine. Key Findings:
  • Targets ion channels for antiarrhythmic activity.
  • Naphthalene retains lipophilicity, aiding blood-brain barrier penetration .

Structural and Pharmacological Comparison Table

Compound Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound 3,4,5-Trimethoxybenzamide Naphthalen-1-yl, pyrrolidin-1-yl Undisclosed (likely CNS) High lipophilicity, tertiary amine
VUF15485 3,4,5-Trimethoxybenzamide 2-Fluorophenyl, 1-methylpyrrolidin-2-yl Agonist (radiolabeled) Enhanced receptor-binding affinity
Combretastatin Analogue 3,4,5-Trimethoxyphenyl Thiohydrazide, additional trimethoxyphenyl Antitubulin (anticancer) Nanoparticle delivery improves efficacy
THHEB 3,4,5-Trihydroxybenzamide 4-Hydroxyphenethyl Antioxidant Superior DPPH scavenging vs. ascorbic acid
Antiarrhythmic Derivative () 4-Methylsulfonylaminobenzamide Naphthalen-1-yl, diethylamino Antiarrhythmic Targets ion channels, CNS accessibility

Critical Analysis of Structural Modifications

  • Methoxy vs. Hydroxy Groups : Trimethoxy derivatives (e.g., target compound, VUF15485) exhibit greater lipophilicity and metabolic stability compared to trihydroxy analogues (THHEB), which prioritize antioxidant activity .
  • Naphthalene vs. Fluorophenyl : Naphthalene enhances π-π stacking in hydrophobic pockets, while fluorophenyl improves electronic interactions in receptor binding .
  • Pyrrolidine Modifications: Methylation (VUF15485) or replacement with diethylamino () alters conformational flexibility and target selectivity .

Q & A

Advanced Research Question

  • Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for thieno-pyrimidine benzamides or anticancer potential for triazole derivatives ).
  • Dose-Response Studies : Use MTT assays (0.1–100 µM range) with controls (e.g., doxorubicin for cytotoxicity). Solubilize in DMSO (<0.1% final concentration) .
  • Mechanistic Probes : Employ fluorescent probes (e.g., Annexin V/PI staining) to assess apoptosis or ROS generation. Validate via Western blotting for pathway markers (e.g., caspase-3) .

How can researchers optimize the reaction workflow to address low yields in the final coupling step?

Basic Research Question

  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt versus traditional carbodiimides. HATU improves amide bond formation efficiency (85–90% yield) .
  • Solvent Optimization : Replace acetonitrile with DMF to enhance intermediate solubility. Note: DMF may require higher temperatures (40–50°C) .
  • Real-Time Monitoring : Use TLC (silica, UV detection) or inline IR to track reaction progress and terminate at maximal conversion .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (300 MHz) identifies methoxy (δH 3.72 ppm), pyrrolidine (δH 2.88–3.08 ppm), and naphthalene protons (δH 7.41–7.75 ppm). ¹³C NMR confirms carbonyl (δC 167–170 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS (m/z 292.07 [M+H]⁺) or HRMS validates molecular weight. Monitor for fragmentation peaks (e.g., loss of pyrrolidine, m/z 175) .
  • HPLC Purity : Use a C18 column (MeCN:H₂O gradient, UV 254 nm). Purity >95% is required for biological testing .

How do structural modifications (e.g., substituent changes on the benzamide or naphthalene) impact the compound’s physicochemical properties?

Advanced Research Question

  • Lipophilicity : Adding methoxy groups increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility. Balance via PEGylation or salt formation .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethoxy) on the benzamide may hinder target binding. Docking studies (AutoDock Vina) predict steric clashes with receptor sites .
  • Thermal Stability : DSC/TGA analysis reveals decomposition points (>200°C for trimethoxy derivatives). Adjust storage conditions (desiccated, −20°C) .

What are the best practices for troubleshooting inconsistencies in biological assay results across studies?

Advanced Research Question

  • Batch Variability : Re-synthesize the compound to rule out synthetic artifacts. Characterize each batch via NMR and HPLC .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentrations, and incubation times. Use ATP-based viability assays (CellTiter-Glo) for higher sensitivity .
  • Data Normalization : Include internal controls (e.g., β-actin for Western blots) and report IC₅₀ values with 95% confidence intervals .

How can computational methods aid in the design of derivatives with enhanced target selectivity?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify critical binding residues. Use AMBER or GROMACS for 100-ns trajectories .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity of new derivatives. Include descriptors like topological polar surface area (TPSA) and H-bond donors .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability, CYP450 inhibition, and hERG liability to prioritize candidates .

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